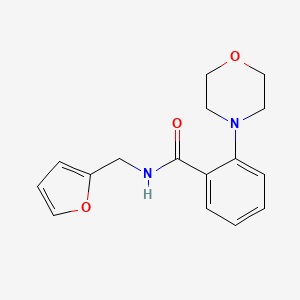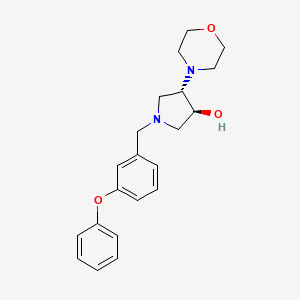![molecular formula C16H20N4O3S B4942957 N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathway of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation of B cells and the production of cytokines, which are involved in the growth and survival of cancer cells and the development of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. It inhibits the growth and survival of cancer cells by inducing apoptosis (programmed cell death) and blocking cell cycle progression. This compound also reduces inflammation in autoimmune diseases by suppressing the production of cytokines and chemokines.
実験室実験の利点と制限
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in cancer and autoimmune diseases. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. It also has a short half-life in vivo, which can limit its effectiveness in animal models.
将来の方向性
There are several future directions for research on N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide. One area of interest is the development of this compound as a therapeutic agent for cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. This can help to identify patients who are most likely to benefit from this compound therapy. Finally, further research is needed to understand the mechanism of action of this compound and its potential side effects. This can help to optimize the use of this compound in the clinic.
合成法
The synthesis of N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves several chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2,6-dimethylpyridine to form a key intermediate, which is then reacted with morpholine and sodium hydride to give the final product, this compound. The yield of this compound is around 50%, and the purity is greater than 98%.
科学的研究の応用
N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied in preclinical studies for its potential use in the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. This compound has been tested in vitro and in vivo in various cancer cell lines and animal models, including lymphoma, leukemia, multiple myeloma, and solid tumors.
特性
IUPAC Name |
N,2-dimethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-3-4-13(11-15(12)24(21,22)17-2)14-5-6-16(19-18-14)20-7-9-23-10-8-20/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSIYMLUASONIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4942875.png)

![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)


![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride](/img/structure/B4942914.png)

![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(benzyl)amino]ethanol](/img/structure/B4942933.png)

![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4942938.png)
![3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4942942.png)
![N-cyclopropyl-3-{1-[(2-oxo-1-piperidinyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4942977.png)